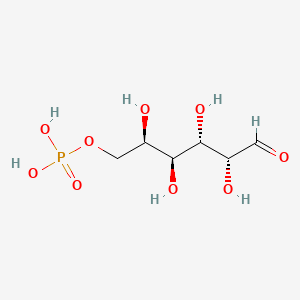

Galactose-6-phosphate

Description

Structure

3D Structure

Properties

CAS No. |

6665-00-5 |

|---|---|

Molecular Formula |

C6H13O9P |

Molecular Weight |

260.14 g/mol |

IUPAC Name |

[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H2,12,13,14)/t3-,4+,5+,6-/m0/s1 |

InChI Key |

VFRROHXSMXFLSN-UHFFFAOYSA-N |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O |

Other CAS No. |

6665-00-5 4675-63-2 56-73-5 |

Pictograms |

Corrosive |

Synonyms |

Glucose 6 Phosphate Glucose-6-Phosphate |

Origin of Product |

United States |

Foundational & Exploratory

The Divergent Paths of Galactose Metabolism: A Technical Guide to the Role of Galactose-6-Phosphate in the Tagatose-6-Phosphate Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function of galactose-6-phosphate, a key intermediate in an alternative route for galactose metabolism known as the Tagatose-6-Phosphate (T6P) pathway. While the Leloir pathway is the canonical route for galactose utilization, the T6P pathway, prevalent in various bacteria, offers a distinct mechanism with implications for microbial physiology and potential applications in biotechnology and drug development. This document provides a detailed overview of the T6P pathway, quantitative data on its core enzymes, comprehensive experimental protocols, and visualizations to elucidate the involved biochemical processes.

Introduction: Two Metabolic Fates for Galactose

Galactose, a monosaccharide commonly derived from lactose, is a vital carbon source for many organisms. Its entry into central metabolism is primarily understood through the lens of the Leloir pathway , which converts galactose into the glycolytic intermediate glucose-6-phosphate. However, a distinct, alternative route, the Tagatose-6-Phosphate (T6P) pathway , utilizes this compound as a central intermediate. This pathway is notably present in various bacterial species, including those relevant to the food industry and human health.[1][2] Understanding the nuances of both pathways is critical for a comprehensive grasp of microbial carbohydrate metabolism and for identifying potential targets for antimicrobial agents or engineering metabolic pathways for biotechnological purposes.

The Leloir Pathway: The Canonical Route

The Leloir pathway is the primary mechanism for galactose catabolism in most organisms, including humans.[3][4] It is a four-step process that converts galactose into glucose-1-phosphate, which is then readily isomerized to glucose-6-phosphate and enters glycolysis.

Key Enzymes of the Leloir Pathway:

-

Galactokinase (GALK): Phosphorylates galactose to galactose-1-phosphate.

-

Galactose-1-Phosphate Uridylyltransferase (GALT): Transfers a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.

-

UDP-galactose-4-epimerase (GALE): Interconverts UDP-galactose and UDP-glucose.

-

Phosphoglucomutase (PGM): Converts glucose-1-phosphate to glucose-6-phosphate.

The Tagatose-6-Phosphate Pathway: An Alternative Route

In contrast to the Leloir pathway, the T6P pathway initiates with the phosphorylation of galactose at the C-6 position, forming this compound. This pathway is particularly significant in lactic acid bacteria and other prokaryotes where it is often encoded by the lac operon.[1][5]

The core of the T6P pathway consists of three enzymatic reactions that convert this compound into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, both of which are intermediates of glycolysis.[2]

Key Enzymes of the Tagatose-6-Phosphate Pathway:

-

This compound Isomerase (LacA/B or GatA): This enzyme catalyzes the isomerization of this compound to tagatose-6-phosphate.

-

Tagatose-6-Phosphate Kinase (LacC or GatB): This kinase phosphorylates tagatose-6-phosphate at the C-1 position to yield tagatose-1,6-bisphosphate, utilizing ATP as the phosphate donor.[6]

-

Tagatose-1,6-Bisphosphate Aldolase (LacD or GatC): This aldolase cleaves tagatose-1,6-bisphosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).[7][8]

Quantitative Data on T6P Pathway Enzymes

The kinetic parameters of the enzymes in the Tagatose-6-Phosphate pathway are crucial for understanding the flux through this metabolic route and for its potential manipulation. The following table summarizes available kinetic data for these enzymes from bacterial sources. It is important to note that these values can vary depending on the organism and the specific experimental conditions.

| Enzyme | Organism | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | Reference |

| Tagatose-1,6-bisphosphate Aldolase | Streptococcus cremoris E8 | Tagatose-1,6-bisphosphate | 0.04 | 25 | - | [7] |

| Streptococcus cremoris E8 | Fructose-1,6-bisphosphate | 0.14 | 10 | - | [7] | |

| Tagatose-1-phosphate Kinase (TagK) | Bacillus licheniformis | Tagatose-1-phosphate | 0.44 ± 0.04 | - | 35.2 ± 1.1 | [9] |

| Bacillus licheniformis | Fructose-1-phosphate | 10.3 ± 0.9 | - | 13.4 ± 0.6 | [9] |

Note: Data for this compound Isomerase and a complete set of kinetic parameters for all enzymes from a single organism are not consistently available in the literature and represent a gap in current knowledge.

Experimental Protocols

This section provides detailed methodologies for the assay of the key enzymes in the Tagatose-6-Phosphate pathway.

Assay for Tagatose-1,6-Bisphosphate Aldolase Activity

This protocol is a coupled spectrophotometric assay that measures the cleavage of tagatose-1,6-bisphosphate.[3]

Principle:

The cleavage of tagatose-1,6-bisphosphate by the aldolase produces dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). The DHAP is then reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase (G3PDH), a reaction that is coupled to the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm, due to NADH oxidation, is monitored and is directly proportional to the aldolase activity. Triose-phosphate isomerase (TPI) is included to ensure that all the G3P produced is converted to DHAP for measurement.

Reagents:

-

Tris-HCl buffer (50 mM, pH 7.5)

-

EDTA (10 mM)

-

NADH (0.16 mM)

-

Glycerol-3-phosphate dehydrogenase/triose-phosphate isomerase (10 µg/ml)

-

Tagatose-1,6-bisphosphate (substrate, various concentrations from 1 µM to 5 mM)

-

Purified Tagatose-1,6-bisphosphate aldolase enzyme

Procedure:

-

Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, EDTA, NADH, and the glycerol-3-phosphate dehydrogenase/triose-phosphate isomerase mix.

-

Equilibrate the mixture to the desired temperature (e.g., 23°C).

-

Initiate the reaction by adding the tagatose-1,6-bisphosphate substrate.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

Perform assays in triplicate for each substrate concentration.

Assay for Tagatose-6-Phosphate Kinase Activity

This protocol describes a coupled enzyme assay to determine the activity of Tagatose-6-Phosphate Kinase.[9]

Principle:

The phosphorylation of tagatose-6-phosphate by the kinase produces tagatose-1,6-bisphosphate and ADP. The production of tagatose-1,6-bisphosphate is then coupled to the aldolase reaction described in section 5.1. The subsequent decrease in NADH absorbance at 340 nm is proportional to the kinase activity.

Reagents:

-

Tris-HCl buffer (50 mM, pH 8.0)

-

MgCl₂ (10 mM)

-

NADH (0.2 mM)

-

ATP (2 mM)

-

Tagatose-6-phosphate (substrate, various concentrations)

-

Tagatose-1,6-bisphosphate aldolase (non-rate-limiting amount)

-

Triose-phosphate isomerase (TPI) (non-rate-limiting amount)

-

Glycerol-3-phosphate dehydrogenase (G3PDH) (non-rate-limiting amount)

-

Purified Tagatose-6-Phosphate Kinase enzyme

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, NADH, ATP, tagatose-1,6-bisphosphate aldolase, TPI, and G3PDH in a cuvette.

-

Equilibrate the mixture to the desired temperature.

-

Initiate the reaction by adding the tagatose-6-phosphate substrate.

-

Monitor the decrease in absorbance at 340 nm over time.

-

The rate of the kinase reaction is determined from the linear phase of the absorbance change.

Regulation of the Tagatose-6-Phosphate Pathway

The expression of the enzymes involved in the T6P pathway is often tightly regulated at the transcriptional level. In many bacteria, the genes encoding these enzymes are part of the lac operon.[10] The regulation of the lac operon is a classic example of gene control, involving both negative and positive regulation.

-

Negative Regulation: The LacI repressor protein binds to the operator region of the lac operon, preventing transcription in the absence of lactose. When lactose is present, its isomer allolactose binds to the repressor, causing a conformational change that prevents it from binding to the operator, thereby allowing transcription to proceed.

-

Positive Regulation: Catabolite activator protein (CAP), in a complex with cyclic AMP (cAMP), binds to the CAP site upstream of the promoter and enhances the binding of RNA polymerase, leading to high levels of transcription. This activation occurs when glucose levels are low, as low glucose leads to high cAMP levels. This ensures that the cell prioritizes the use of glucose over lactose.

Conclusion and Future Directions

This compound serves as a critical branching point in galactose metabolism, directing the sugar into the Tagatose-6-Phosphate pathway, an alternative to the canonical Leloir pathway. This technical guide has provided a comprehensive overview of the T6P pathway, including the functions of its core enzymes, available quantitative data, and detailed experimental protocols. The provided diagrams visually delineate the flow of metabolites and the logic of the experimental assays.

For researchers in drug development, the enzymes of the T6P pathway in pathogenic bacteria represent potential targets for novel antimicrobial agents. A thorough understanding of their structure, function, and kinetics is paramount for the rational design of inhibitors. For scientists in biotechnology, the T6P pathway offers a toolkit for metabolic engineering, enabling the conversion of galactose into valuable bioproducts.

Future research should focus on obtaining a more complete set of kinetic parameters for the T6P pathway enzymes from a wider range of organisms. Elucidating the three-dimensional structures of these enzymes will further aid in understanding their catalytic mechanisms and in the design of specific modulators. A deeper investigation into the regulation of the T6P pathway and its interplay with other metabolic networks will provide a more holistic view of microbial galactose metabolism.

References

- 1. Transcriptional Regulation and Evolution of Lactose Genes in the Galactose-Lactose Operon of Lactococcus lactis NCDO2054 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 20.1 Transcriptional Regulation of the lac Operon – Concepts in Biology [lmu.pressbooks.pub]

- 3. Structure of a Class I Tagatose-1,6-bisphosphate Aldolase: INVESTIGATION INTO AN APPARENT LOSS OF STEREOSPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leloir pathway - Wikipedia [en.wikipedia.org]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. Tagatose-6-phosphate kinase - Wikipedia [en.wikipedia.org]

- 7. D-tagatose 1,6-diphosphate aldolase from lactic streptococci: purification, properties, and use in measuring intracellular tagatose 1,6-diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medichem-me.com [medichem-me.com]

- 9. Synthesis and Physicochemical Characterization of D-Tagatose-1-phosphate: The Substrate of the Tagatose-1-Phosphate Kinase TagK in the PTS-mediated D-Tagatose Catabolic Pathway of Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Khan Academy [khanacademy.org]

The Central Role of Galactose-6-Phosphate in the Tagatose-6-Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of Galactose-6-Phosphate (Gal-6-P) in the Tagatose-6-Phosphate (T6P) pathway, a key metabolic route for galactose and lactose catabolism in various bacteria. This document details the enzymatic conversion of Gal-6-P, presents quantitative data on pathway kinetics and metabolite concentrations, outlines detailed experimental protocols, and illustrates the pathway's regulation and interaction with the Leloir pathway.

Introduction: The Tagatose-6-Phosphate Pathway

The Tagatose-6-Phosphate pathway is a crucial metabolic sequence for the utilization of galactose, particularly in lactic acid bacteria and other prokaryotes such as Lactococcus lactis, Streptococcus, and Staphylococcus aureus.[1][2][3] This pathway is an alternative to the more widely known Leloir pathway for galactose metabolism.[4][5][6] The entry point for galactose into the T6P pathway is its phosphorylation to this compound, the central molecule of interest in this guide.

The Conversion of this compound to Tagatose-6-Phosphate

The commitment step of the Tagatose-6-Phosphate pathway is the isomerization of this compound to Tagatose-6-Phosphate. This reversible reaction is catalyzed by the enzyme This compound Isomerase (GPI) , also known as LacA/B in some species.[7][8][9]

Reaction:

D-Galactose-6-Phosphate ⇌ D-Tagatose-6-Phosphate

This isomerization is a critical control point in the pathway and directs the carbon flow from galactose towards glycolysis.

Quantitative Data

Understanding the quantitative aspects of the T6P pathway is essential for metabolic engineering and drug development applications. This section summarizes key quantitative data related to the pathway.

Enzyme Kinetics

Precise kinetic parameters for this compound Isomerase with its native substrate are not extensively reported in the literature. However, studies on related enzymes and pathway flux provide valuable insights.

| Enzyme | Organism | Substrate | Apparent Km (mM) | Apparent Vmax (U/mg) | Notes |

| Glucose Phosphate Isomerase | Pseudomonas aeruginosa | D-Galactose | 1029 (±31.30) | 5.95 (±0.9) | While not the specific GPI of the T6P pathway, this provides an estimate of the affinity for a similar substrate.[7] |

| Galactokinase (Leloir Pathway) | Lactococcus lactis | Galactose | 0.34 | - | For comparison of substrate affinity in the alternative Leloir pathway.[10] |

| Galactokinase (Leloir Pathway) | Lactococcus lactis | MgATP | 0.03 | - | For comparison of substrate affinity in the alternative Leloir pathway.[10] |

Intracellular Metabolite Concentrations

The concentration of intracellular metabolites is a key indicator of metabolic status and pathway flux.

| Metabolite | Organism | Condition | Intracellular Concentration (mM) |

| This compound | Streptococcus lactis (Lac- derivative) | Grown on galactose | Up to 49 |

Metabolic Flux

Metabolic flux analysis reveals the rate of turnover of molecules through a metabolic pathway.

| Pathway | Organism | Condition | Flux |

| Galactose flux through T6P pathway | Lactococcus lactis subsp. cremoris FD1 | Lactose metabolism | rmax = 1.2 h-1 |

| Glucose flux through glycolysis | Lactococcus lactis subsp. cremoris FD1 | Lactose metabolism | rmax = 1.5 h-1 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the Tagatose-6-Phosphate pathway.

Purification of this compound Isomerase from Lactococcus lactis

This protocol is adapted from Park et al. (2007).[11]

-

Bacterial Strain and Culture: Use E. coli BL21(DE3) transformed with a plasmid containing the lacA and lacB genes from Lactococcus lactis. Culture the cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking. Induce protein expression with IPTG when the culture reaches an OD600 of 0.6.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT). Lyse the cells by sonication or using a French press.

-

Centrifugation: Clarify the cell lysate by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove cell debris.

-

Ion-Exchange Chromatography: Load the supernatant onto a HiTrap Q HP column (anion exchange) pre-equilibrated with the lysis buffer. Elute the bound proteins with a linear gradient of NaCl (e.g., 0-1 M) in the same buffer.

-

Hydrophobic Interaction Chromatography: Pool the active fractions from the ion-exchange step and add ammonium sulfate to a final concentration of 1 M. Load the sample onto a Phenyl-Sepharose column pre-equilibrated with a high salt buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 M (NH4)2SO4). Elute the protein with a decreasing gradient of ammonium sulfate.

-

Purity Analysis: Analyze the purity of the fractions at each step using SDS-PAGE. The purified this compound Isomerase should appear as two bands corresponding to the LacA and LacB subunits.

Enzyme Activity Assay for this compound Isomerase

This is a coupled spectrophotometric assay.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer, pH 7.5

-

10 mM MgCl2

-

1 mM NADP+

-

5 units/mL Glucose-6-Phosphate Dehydrogenase

-

5 units/mL Phosphoglucose Isomerase

-

-

Substrate: Prepare a stock solution of D-Galactose-6-Phosphate.

-

Assay Procedure:

-

Add the reaction mixture to a cuvette.

-

Add the purified this compound Isomerase.

-

Initiate the reaction by adding D-Galactose-6-Phosphate.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP+ to NADPH.

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.

-

Quantification of Intracellular Sugar Phosphates by LC-MS/MS

This protocol provides a general framework for the analysis of intracellular metabolites.[1][12][13][14][15]

-

Metabolite Extraction:

-

Rapidly quench the metabolism of bacterial cells by adding a cold quenching solution (e.g., 60% methanol at -40°C).

-

Harvest the cells by centrifugation at low temperature.

-

Extract the intracellular metabolites using a cold extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

-

Sonicate or bead-beat the cell suspension to ensure complete lysis and extraction.

-

Clarify the extract by centrifugation to remove cell debris.

-

-

LC-MS/MS Analysis:

-

Use a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

For separation of sugar phosphates, a porous graphitic carbon (PGC) column or a HILIC column is often used.

-

The mobile phase typically consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium carbonate).

-

The mass spectrometer should be operated in negative ion mode with multiple reaction monitoring (MRM) for targeted quantification of specific sugar phosphates.

-

Use stable isotope-labeled internal standards for accurate quantification.

-

-

Data Analysis:

-

Identify and quantify the sugar phosphates based on their retention times and specific mass transitions.

-

Normalize the metabolite concentrations to the cell number or biomass.

-

Signaling Pathways and Logical Relationships

The Tagatose-6-Phosphate pathway is tightly regulated and interconnected with other metabolic pathways.

Tagatose-6-Phosphate Pathway

Caption: The Tagatose-6-Phosphate pathway for galactose metabolism.

Interplay with the Leloir Pathway

In many bacteria, the Tagatose-6-Phosphate pathway coexists with the Leloir pathway. The preferred route for galactose metabolism can depend on the bacterial species and environmental conditions.[2][4]

Caption: Interplay between the Tagatose-6-Phosphate and Leloir pathways.

Experimental Workflow for Metabolite Analysis

Caption: A typical experimental workflow for intracellular metabolite analysis.

Conclusion

This compound stands as a critical intermediate at the crossroads of galactose metabolism, directing carbon flow into the Tagatose-6-Phosphate pathway. A thorough understanding of the enzymatic conversion of Gal-6-P, its quantitative aspects, and its regulation is paramount for researchers in microbiology, biotechnology, and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into this important metabolic pathway, paving the way for innovations in areas such as the development of novel antimicrobials and the metabolic engineering of industrially relevant microorganisms.

References

- 1. Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Towards Enhanced Galactose Utilization by Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 20.1 Transcriptional Regulation of the lac Operon – Concepts in Biology [lmu.pressbooks.pub]

- 5. Leloir pathway - Wikipedia [en.wikipedia.org]

- 6. tuscany-diet.net [tuscany-diet.net]

- 7. researchgate.net [researchgate.net]

- 8. Tagatose kinase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pH-Rate Profiles Support a General Base Mechanism for Galactokinase (Lactococcus lactis) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]

- 12. academic.oup.com [academic.oup.com]

- 13. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 14. researchgate.net [researchgate.net]

- 15. shodexhplc.com [shodexhplc.com]

The Core of Prokaryotic Galactose Utilization: A Technical Guide to Galactose-6-Phosphate Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactose, a C-4 epimer of glucose, serves as a crucial carbon and energy source for numerous prokaryotes. Its metabolism is not only vital for bacterial survival but also presents a compelling area for research in metabolic engineering and the development of novel antimicrobial strategies. Prokaryotes have evolved two primary pathways for galactose catabolism that channel into central glycolysis: the well-known Leloir pathway, which processes galactose into glucose-1-phosphate, and the Tagatose-6-Phosphate (T6P) pathway, which acts on galactose phosphorylated at the C-6 position.

This technical guide provides an in-depth exploration of the T6P pathway, the central route for galactose-6-phosphate metabolism in various bacteria, particularly Gram-positive organisms like Staphylococcus aureus and Lactococcus lactis. We will dissect the enzymatic steps, genetic organization, and regulation of this pathway, offering a comparative overview with the Leloir pathway. Furthermore, this guide furnishes quantitative enzymatic data, detailed experimental protocols for key enzyme assays, and visual diagrams of the metabolic and regulatory networks to facilitate advanced research and development.

The Tagatose-6-Phosphate Pathway

The Tagatose-6-Phosphate (T6P) pathway is the primary metabolic route for galactose that has been internalized and phosphorylated at the C-6 position, a common outcome of transport via the phosphoenolpyruvate-dependent phosphotransferase system (PTS). In organisms like Staphylococcus aureus and Lactococcus lactis, the genes encoding the enzymes for this pathway are typically organized in the lac operon. The pathway consists of three core enzymatic steps that convert this compound into the glycolytic intermediates dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).

Step 1: Isomerization of this compound

-

Enzyme : this compound Isomerase (EC 5.3.1.26)

-

Genes : lacA and lacB

-

Reaction : D-galactose-6-phosphate <=> D-tagatose-6-phosphate

The pathway initiates with the reversible isomerization of the aldose, this compound, to the ketose, tagatose-6-phosphate. This reaction is catalyzed by this compound Isomerase. In many bacteria, including Lactococcus lactis, this enzyme is a heteromultimer composed of subunits encoded by the lacA and lacB genes; expression of both genes is required for enzymatic activity[1].

Step 2: Phosphorylation of Tagatose-6-Phosphate

-

Enzyme : Tagatose-6-Phosphate Kinase (EC 2.7.1.144)

-

Gene : lacC

-

Reaction : D-tagatose-6-phosphate + ATP -> D-tagatose-1,6-diphosphate + ADP

Following isomerization, Tagatose-6-Phosphate Kinase catalyzes the irreversible phosphorylation of tagatose-6-phosphate at the C-1 position, yielding tagatose-1,6-diphosphate. This step consumes one molecule of ATP and is a key committing step for the catabolism of the hexose phosphate. The enzyme, encoded by lacC, belongs to the phosphofructokinase B (PfkB) family of sugar kinases[2]. Structural studies of the S. aureus LacC enzyme reveal a mechanism that utilizes two Mg²⁺ ions in the active site to facilitate phosphoryl transfer[3][4].

Step 3: Cleavage of Tagatose-1,6-Diphosphate

-

Enzyme : Tagatose-1,6-Diphosphate Aldolase (EC 4.1.2.40)

-

Gene : lacD

-

Reaction : D-tagatose-1,6-diphosphate <=> Dihydroxyacetone phosphate (DHAP) + D-glyceraldehyde-3-phosphate (G3P)

In the final step, Tagatose-1,6-Diphosphate Aldolase cleaves the six-carbon sugar diphosphate into two three-carbon molecules: DHAP and G3P. These products are central glycolytic intermediates and can directly enter the Embden-Meyerhof-Parnas pathway to continue through energy-yielding metabolism. The lacD gene encodes this enzyme[1].

Comparative Pathway: The Leloir Pathway

For context, it is essential to understand the Leloir pathway, the primary route for catabolizing free, unphosphorylated galactose, which is prevalent in many prokaryotes, including Escherichia coli.

The key distinctions of the Leloir pathway are:

-

Initial Substrate : It starts with free galactose, not this compound.

-

Phosphorylation : Galactokinase (GalK) phosphorylates galactose at the C-1 position, forming galactose-1-phosphate.

-

UDP-Sugar Intermediates : The pathway proceeds through UDP-galactose and UDP-glucose intermediates, catalyzed by Galactose-1-Phosphate Uridylyltransferase (GalT) and UDP-Galactose 4-Epimerase (GalE).

-

Entry into Glycolysis : The final product is glucose-1-phosphate, which is then isomerized to glucose-6-phosphate to enter glycolysis.

Genetic Organization and Regulation

The expression of metabolic pathway genes in prokaryotes is tightly controlled and often organized into operons.

The lac Operon (Tagatose-6-Phosphate Pathway)

In Gram-positive bacteria like Lactococcus lactis, the lacABCD genes encoding the T6P pathway enzymes are part of a larger lac operon, which also includes genes for lactose transport (lacFE) and hydrolysis (lacG). The entire operon is typically inducible by lactose[1]. In Staphylococcus aureus, the lacABCDFEG operon is similarly responsible for galactose metabolism via the tagatose pathway. Recent studies have shown this operon is a target for sRNA-mediated regulation in response to cell wall stress, linking environmental sensing to metabolic control.

The gal Operon (Leloir Pathway)

In E. coli, the genes for the Leloir pathway (galE, galT, galK) are clustered in the gal operon. This operon is subject to complex regulation involving both negative and positive control. The GalR repressor protein binds to operator sites to inhibit transcription in the absence of galactose. The cAMP receptor protein (CRP), activated by cAMP during glucose scarcity, binds to an activator site to enhance transcription, ensuring that galactose is utilized as an alternative carbon source.

References

- 1. Molecular cloning, characterization, and nucleotide sequence of the tagatose 6-phosphate pathway gene cluster of the lactose operon of Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tagatose-6-phosphate kinase - Wikipedia [en.wikipedia.org]

- 3. Structures of Staphylococcus aureus D-tagatose-6-phosphate kinase implicate domain motions in specificity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Galactose-6-Phosphate as a Precursor for Glycolysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactose, a C4 epimer of glucose, is a critical monosaccharide in human nutrition, primarily derived from the hydrolysis of lactose. Its entry into the central carbohydrate metabolism, specifically glycolysis, is a meticulously orchestrated process. While galactose itself is not a direct substrate for glycolysis, its phosphorylated derivative, galactose-6-phosphate, represents a key node in an alternative pathway, feeding into the glycolytic sequence. This whitepaper provides a comprehensive technical overview of the metabolic journey of galactose to a glycolytic precursor. It delves into the enzymatic reactions, kinetic parameters, and regulatory mechanisms governing this conversion. Detailed experimental protocols for the characterization of key enzymes and the quantification of metabolic intermediates are provided, alongside a quantitative analysis of metabolic flux. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic research and drug development, offering insights into potential therapeutic targets for disorders of galactose metabolism.

Introduction

The efficient utilization of dietary carbohydrates is fundamental to cellular energy homeostasis. Galactose, predominantly obtained from dairy products, is a significant energy source.[1] However, unlike glucose, it does not directly enter the glycolytic pathway. Instead, it must first be converted to glucose-6-phosphate. The canonical pathway for this conversion is the Leloir pathway, which processes galactose-1-phosphate.[2][3][4] Concurrently, an alternative route involving the direct phosphorylation of galactose to this compound and its subsequent isomerization has been described, providing another avenue for galactose to fuel glycolysis.[5][6] Understanding the intricacies of these pathways is paramount, not only for comprehending fundamental metabolic processes but also for elucidating the pathophysiology of genetic disorders such as galactosemia and for identifying novel therapeutic targets.[7] This guide focuses on the role of this compound as a direct precursor to glycolysis, detailing the enzymatic steps, their kinetics, and the experimental methodologies used for their investigation.

The Leloir Pathway: The Primary Route of Galactose Metabolism

The predominant pathway for galactose metabolism is the Leloir pathway, which converts galactose into glucose-1-phosphate.[2][3][4] This pathway is a four-step enzymatic process that ultimately channels galactose into the mainstream of glucose metabolism.

The key enzymes and reactions in the Leloir pathway are:

-

Galactose Mutarotase (GALM): Converts β-D-galactose to α-D-galactose, the anomer required by the subsequent enzyme.[8]

-

Galactokinase (GALK): Phosphorylates α-D-galactose to galactose-1-phosphate (Gal-1-P), trapping it within the cell. This is an ATP-dependent reaction.[9]

-

Galactose-1-Phosphate Uridylyltransferase (GALT): Transfers a UMP group from UDP-glucose to galactose-1-phosphate, forming UDP-galactose and glucose-1-phosphate.[10][11] This is a critical step, and its deficiency leads to classic galactosemia.[7]

-

UDP-Galactose-4'-Epimerase (GALE): Catalyzes the reversible epimerization of UDP-galactose to UDP-glucose.[2][7] This reaction regenerates the UDP-glucose consumed by GALT and also provides UDP-galactose for biosynthetic pathways.

-

Phosphoglucomutase (PGM): Isomerizes glucose-1-phosphate to glucose-6-phosphate, which can then enter glycolysis, the pentose phosphate pathway, or be converted to glucose.[1][2]

This compound: An Alternative Entry Point into Glycolysis

While the Leloir pathway is the primary route, an alternative pathway involving this compound has been identified. In this pathway, galactose is directly phosphorylated at the C6 position by a hexokinase, forming this compound. This intermediate is then isomerized to tagatose-6-phosphate by this compound isomerase.[6] Tagatose-6-phosphate can then be further metabolized to enter the glycolytic pathway at the level of fructose-6-phosphate or glyceraldehyde-3-phosphate. Although considered a minor pathway in humans under normal physiological conditions, it may gain significance in certain metabolic states or in organisms that possess a more active tagatose-6-phosphate pathway.[10]

Quantitative Data

Enzyme Kinetics

The efficiency of the Leloir pathway is dictated by the kinetic properties of its constituent enzymes. The Michaelis constant (Km) and maximum velocity (Vmax) provide insights into substrate affinity and catalytic rate, respectively.

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Organism/Tissue | Reference |

| GALK1 | α-D-Galactose | 970 | - | 8.7 | Human | [12][13] |

| ATP | 34 | - | - | Human | [12][13] | |

| GALT | Galactose-1-Phosphate | 290 - 1080 | 17.9 - 59.1 (µmol UDP-Gal/h/mg) | - | Human | [3][10] |

| UDP-Glucose | 81.6 - 425 | 32.2 - 75.5 (µmol UDP-Gal/h/mg) | - | Human | [3][10] | |

| GALE | UDP-Galactose | ~30-50 | - | ~250 | Human | [2][8] |

| PGM1 | Glucose-1-Phosphate | 80 | - | - | Human | [1][14] |

Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, buffer composition) and the specific isoform of the enzyme.

Intracellular Metabolite Concentrations

The steady-state concentrations of metabolic intermediates provide a snapshot of the metabolic status of a cell and can indicate potential regulatory points.

| Metabolite | Concentration (nmol/g hemoglobin) | Cell Type | Condition | Reference |

| Galactose-1-Phosphate | Markedly high in GALT-deficient cells | HEK293T, 143B | Galactose-treated | [15] |

| UDP-Galactose | 29.5 ± 1.5 | Human Red Blood Cells | MSUD/PKU patients | [16] |

| 42.3 ± 5.8 | Human Red Blood Cells | MSUD patients + Galactose | [16] | |

| Significantly reduced in galactosemia | Human Red Blood Cells | Galactosemia | [9] | |

| UDP-Glucose | Significantly increased ratio to UDP-Gal in galactosemia | Human Red Blood Cells | Galactosemia | [9] |

| Glucose-6-Phosphate | Varies depending on metabolic state | Various | - | [17][18][19] |

Experimental Protocols

Enzyme Activity Assays

This assay measures the conversion of galactose to galactose-1-phosphate coupled to the oxidation of NADH.

Principle: The ADP produced in the GALK reaction is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), consuming NADH, which can be monitored spectrophotometrically at 340 nm.[16]

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT

-

Substrate Mix: 10 mM Galactose, 5 mM ATP, 2 mM PEP, 0.2 mM NADH

-

Coupling Enzymes: Pyruvate Kinase (10 U/mL), Lactate Dehydrogenase (15 U/mL)

-

Sample: Cell or tissue lysate

Procedure:

-

Prepare the reaction mixture containing assay buffer, substrate mix, and coupling enzymes.

-

Add the sample to initiate the reaction.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the GALK activity based on the rate of NADH oxidation.

This assay can be performed using a coupled enzymatic reaction that leads to the reduction of NADP⁺ to NADPH.

Principle: The glucose-1-phosphate produced by GALT is converted to glucose-6-phosphate by phosphoglucomutase (PGM). Glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), reducing NADP⁺ to NADPH, which can be measured by the increase in absorbance at 340 nm or by fluorescence.[10][11]

Reagents:

-

Assay Buffer: 100 mM Glycine, pH 8.7, 5 mM MgCl₂

-

Substrate Mix: 2 mM Galactose-1-Phosphate, 1 mM UDP-Glucose, 1 mM NADP⁺

-

Coupling Enzymes: Phosphoglucomutase (5 U/mL), Glucose-6-Phosphate Dehydrogenase (5 U/mL)

-

Sample: Erythrocyte lysate or other cell/tissue extracts

Procedure:

-

Combine the assay buffer, substrate mix, and coupling enzymes in a microplate well.

-

Add the sample to start the reaction.

-

Incubate at 37°C and measure the increase in absorbance at 340 nm or fluorescence (Ex/Em = 340/460 nm) at multiple time points.

-

Determine GALT activity from the rate of NADPH formation.

GALE activity can be determined by measuring the conversion of UDP-galactose to UDP-glucose using a coupled assay with UDP-glucose dehydrogenase.

Principle: The UDP-glucose formed by GALE is oxidized by UDP-glucose dehydrogenase (UDPGDH), which reduces NAD⁺ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.[11]

Reagents:

-

Assay Buffer: 100 mM Glycine, pH 8.7

-

Substrate Mix: 1 mM UDP-Galactose, 2 mM NAD⁺

-

Coupling Enzyme: UDP-Glucose Dehydrogenase (0.5 U/mL)

-

Sample: Cell or tissue lysate

Procedure:

-

Mix the assay buffer and substrate mix.

-

Add the coupling enzyme.

-

Initiate the reaction by adding the sample.

-

Record the increase in absorbance at 340 nm over time.

-

Calculate GALE activity based on the rate of NADH production.

PGM activity is measured by a coupled enzyme assay that monitors the reduction of a tetrazolium salt.

Principle: PGM converts glucose-1-phosphate to glucose-6-phosphate. G6PDH then oxidizes glucose-6-phosphate, producing NADPH. The NADPH, in the presence of a diaphorase, reduces a tetrazolium salt (e.g., WST-1) to a colored formazan product, which is measured colorimetrically.[1][2][7]

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂

-

Substrate Mix: 2 mM Glucose-1-Phosphate, 0.5 mM NADP⁺, 0.1 mM WST-1

-

Coupling Enzymes: Glucose-6-Phosphate Dehydrogenase (2 U/mL), Diaphorase (2 U/mL)

-

Sample: Cell or tissue lysate

Procedure:

-

Prepare a reaction mix with assay buffer, substrate mix, and coupling enzymes.

-

Add the sample to the reaction mix.

-

Incubate at room temperature and measure the absorbance at the appropriate wavelength for the formazan product (e.g., 450 nm for WST-1) at several time points.

-

Calculate PGM activity from the rate of formazan formation.

Quantification of Metabolic Intermediates by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification of small molecules in complex biological matrices. Metabolites are first extracted from cells or tissues, separated by liquid chromatography, and then detected and quantified by mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.[20]

Sample Preparation:

-

Quenching: Rapidly quench metabolic activity by adding ice-cold solvent (e.g., 80% methanol) to the cell culture or tissue homogenate.

-

Extraction: Lyse the cells and extract the metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).

-

Centrifugation: Pellet cell debris and proteins by centrifugation at high speed and low temperature.

-

Drying and Reconstitution: Dry the supernatant containing the metabolites under vacuum and reconstitute in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the reconstituted sample onto an appropriate LC column (e.g., HILIC or ion-pair reversed-phase) to separate the metabolites of interest.

-

Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each metabolite and its corresponding stable isotope-labeled internal standard.

-

Quantification: Generate a standard curve using known concentrations of the metabolites. Quantify the metabolites in the samples by comparing their peak areas to those of the internal standards and the standard curve.

Metabolic Flux Analysis using ¹³C-Galactose

Principle: Metabolic flux analysis (MFA) with stable isotope tracers, such as ¹³C-labeled galactose, allows for the quantitative determination of the rates (fluxes) of metabolic pathways. Cells are cultured in a medium containing ¹³C-galactose, and the incorporation of the ¹³C label into downstream metabolites is measured by mass spectrometry. The resulting mass isotopologue distributions are used to calculate the intracellular metabolic fluxes.[21]

Experimental Workflow:

-

Cell Culture: Culture cells in a defined medium containing a known concentration of ¹³C-galactose.

-

Metabolic Steady State: Ensure cells reach a metabolic and isotopic steady state.

-

Metabolite Extraction: Quench metabolism and extract intracellular metabolites as described in section 5.2.

-

Derivatization (for GC-MS): If using gas chromatography-mass spectrometry (GC-MS), derivatize the metabolites to increase their volatility.

-

MS Analysis: Analyze the samples by GC-MS or LC-MS/MS to determine the mass isotopologue distributions of key metabolites in the Leloir and glycolytic pathways.

-

Flux Calculation: Use a metabolic model and specialized software to calculate the metabolic fluxes that best fit the experimental labeling data.

Conclusion

The conversion of galactose to glycolytic intermediates is a vital metabolic process, with the Leloir pathway serving as the primary route. The alternative pathway involving this compound provides an additional, albeit typically minor, entry point into glycolysis. A thorough understanding of the enzymes, their kinetics, and the regulation of these pathways is crucial for researchers in metabolic diseases and for the development of novel therapeutic strategies for conditions like galactosemia. The experimental protocols and quantitative data presented in this guide offer a robust framework for investigating the intricate connections between galactose metabolism and glycolysis, paving the way for future discoveries and advancements in the field.

References

- 1. Human erythrocyte phosphoglucomutase: comparison of the kinetic properties of PGM1 and PGM2 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional analysis of disease-causing mutations in human UDP-galactose 4-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of extracellular UDP-galactose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Comparison of Dynamics of Wildtype and V94M Human UDP-Galactose 4-Epimerase – A computational perspective on severe Epimerase-deficiency Galactosemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A kinetic study of the isozymes determined by the three human phosphoglucomutase loci PGM1, PGM2, and PGM3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The investigation of UDPGlucose and UDPGalactose concentration in red blood cells of patients with classical galactosaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functional and structural impact of the most prevalent missense mutations in classic galactosemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo and in vitro function of human UDP-galactose 4′-epimerase variants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pH-Rate Profiles Support a General Base Mechanism for Galactokinase (Lactococcus lactis) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uniprot.org [uniprot.org]

- 14. uniprot.org [uniprot.org]

- 15. Galactose 1-phosphate accumulates to high levels in galactose-treated cells due to low GALT activity and absence of product inhibition of GALK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sugar nucleotide concentrations in red blood cells of patients on protein- and lactose-limited diets: effect of galactose supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Steady-State Metabolite Concentrations Reflect a Balance between Maximizing Enzyme Efficiency and Minimizing Total Metabolite Load - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Multiplicity of Steady States in Glycolysis and Shift of Metabolic State in Cultured Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Profiling of intracellular metabolites produced from galactose and its potential for galactosemia research - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

The Discovery and Characterization of Galactose-6-Phosphate Isomerase: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Galactose-6-phosphate isomerase (EC 5.3.1.26), a key enzyme in the galactose metabolic pathway of various microorganisms. We delve into the historical discovery of this isomerase, its biochemical function, and the detailed experimental protocols used for its characterization. Quantitative data from seminal studies are presented in structured tables for comparative analysis. Furthermore, metabolic pathways and experimental workflows are visually represented through detailed diagrams to facilitate a comprehensive understanding of this enzyme's role and the methods to study it.

Introduction: The Discovery of a Key Player in Galactose Metabolism

The elucidation of galactose metabolism in bacteria revealed alternative pathways to the well-established Leloir pathway. A pivotal discovery in this area was the identification of the tagatose-6-phosphate pathway, and with it, the enzyme responsible for a key isomerization step: this compound isomerase.

The definitive characterization of this enzyme was presented in a 1980 publication by D. L. Bissett, W. C. Wenger, and R. L. Anderson, who studied the metabolism of lactose and D-galactose in Staphylococcus aureus.[1] Their work demonstrated that an inducible D-galactose-6-phosphate isomerase specifically catalyzes the reversible isomerization of D-galactose 6-phosphate to D-tagatose 6-phosphate.[1] This discovery was foundational in understanding how certain bacteria, particularly lactic acid bacteria, process galactose derived from lactose. Subsequent research, including the cloning and sequencing of the gene for this enzyme in Lactococcus lactis in the early 1990s, has further solidified our understanding of its structure and function.

Biochemical Function and Metabolic Context

This compound isomerase is a crucial component of the tagatose-6-phosphate pathway for galactose catabolism. This pathway is prevalent in many bacteria, including commercially important lactic acid bacteria. The enzyme catalyzes the following reversible reaction:

D-galactose 6-phosphate ⇌ D-tagatose 6-phosphate [2]

This aldose-ketose isomerization is the second step in the pathway, following the phosphorylation of galactose to this compound. The product, tagatose-6-phosphate, is then further metabolized to intermediates of glycolysis.

The Tagatose-6-Phosphate Pathway

The tagatose-6-phosphate pathway is a critical route for galactose utilization in many prokaryotes. The pathway is initiated by the transport and phosphorylation of lactose or galactose. In the case of lactose, it is first hydrolyzed to glucose and this compound. The subsequent steps are as follows:

-

Isomerization: this compound isomerase (LacAB) converts D-galactose-6-phosphate to D-tagatose-6-phosphate.

-

Phosphorylation: Tagatose-6-phosphate kinase (LacC) phosphorylates D-tagatose-6-phosphate to D-tagatose-1,6-bisphosphate.

-

Aldol Cleavage: Tagatose-1,6-bisphosphate aldolase (LacD) cleaves D-tagatose-1,6-bisphosphate into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde-3-phosphate (G3P).

Both DHAP and G3P are intermediates of the glycolytic pathway, thus linking galactose metabolism to central carbon metabolism.

Quantitative Data on this compound Isomerase

The following tables summarize key quantitative data for this compound isomerase from various microorganisms.

Table 1: General Properties of this compound Isomerase

| Property | Staphylococcus aureus | Lactococcus lactis | Reference |

| Molecular Weight (kDa) | ~100 | 135.5 | [1],[3] |

| Subunit Composition | - | Hetero-octamer (LacA and LacB subunits) | [3] |

| Optimal pH | - | 7.0 | [3] |

| Optimal Temperature (°C) | - | 30 | [3] |

| Metal Ion Requirement | Not stimulated by mono- or divalent cations | Independent of metal ions | [1],[3] |

| Inhibition | Reversibly inactivated by N-ethylmaleimide | Unaffected by EDTA | [1],[3] |

Table 2: Kinetic Parameters of this compound Isomerase

| Organism | Substrate | Km (mM) | kcat (min-1) | Vmax (units/mg) | Reference |

| Staphylococcus aureus | D-Galactose-6-Phosphate | 9.6 | - | - | [1] |

| D-Tagatose-6-Phosphate | 1.9 | - | - | [1] | |

| Lactococcus lactis | D-Psicose (as substrate for D-allose production) | - | - | 1.79 (specific activity) | [3] |

Experimental Protocols

The following sections detail the methodologies for the purification and assay of this compound isomerase, based on established protocols.

Purification of this compound Isomerase from Staphylococcus aureus

The purification protocol for this compound isomerase from S. aureus involves several chromatographic steps to isolate the enzyme from a cell-free extract. The following is a generalized workflow based on the methods described by Bissett and Anderson.[1][4]

Methodology:

-

Cell Growth and Lysis: S. aureus is cultured in a medium containing D-galactose to induce the expression of the enzyme. The cells are harvested and lysed to release the intracellular contents.

-

Cell-Free Extract Preparation: The cell lysate is centrifuged to remove cell debris, resulting in a cell-free extract containing the crude enzyme.

-

DEAE-Cellulose Chromatography: The cell-free extract is subjected to anion-exchange chromatography on a DEAE-cellulose column. The column is washed, and the enzyme is eluted with a salt gradient.

-

Hydrophobic Interaction Chromatography: Active fractions from the previous step are pooled and applied to a hydrophobic interaction column, such as Phenyl-Sepharose. The enzyme is eluted with a decreasing salt gradient.

-

Gel Filtration Chromatography: Further purification is achieved by gel filtration chromatography to separate proteins based on size. This step also allows for the estimation of the native molecular weight of the enzyme.[1]

Enzyme Assay for this compound Isomerase Activity

The activity of this compound isomerase is typically determined by a coupled enzyme assay. The formation of the product, D-tagatose-6-phosphate, is coupled to the activity of other enzymes that ultimately lead to a measurable change, such as the oxidation or reduction of a nicotinamide cofactor (NADH or NADPH).

Principle:

The assay for the forward reaction (D-galactose-6-phosphate to D-tagatose-6-phosphate) can be coupled to the enzymes of the tagatose-6-phosphate pathway, ultimately leading to the oxidation of NADH in the presence of lactate dehydrogenase.

Reagents and Conditions:

-

Buffer: Tris-HCl or another suitable buffer at the optimal pH of the enzyme (e.g., pH 7.0 for the L. lactis enzyme).[3]

-

Substrate: D-galactose-6-phosphate.

-

Coupling Enzymes:

-

Tagatose-6-phosphate kinase

-

Tagatose-1,6-bisphosphate aldolase

-

Triosephosphate isomerase

-

Glycerol-3-phosphate dehydrogenase

-

-

Cofactors: ATP and NADH.

-

Temperature: Controlled at the optimal temperature for the enzyme (e.g., 30°C for the L. lactis enzyme).[3]

Procedure:

-

A reaction mixture containing all components except this compound isomerase is prepared in a cuvette.

-

The reaction is initiated by the addition of the enzyme sample.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time using a spectrophotometer.

-

The rate of NADH oxidation is directly proportional to the activity of this compound isomerase.

Conclusion and Future Directions

The discovery and characterization of this compound isomerase have been instrumental in defining the tagatose-6-phosphate pathway, a key route for galactose metabolism in a wide range of bacteria. The foundational work in Staphylococcus aureus and subsequent studies in organisms like Lactococcus lactis have provided a solid framework for understanding its biochemical properties and physiological role.

For drug development professionals, targeting bacterial metabolic pathways is a promising strategy for antimicrobial development. A thorough understanding of enzymes like this compound isomerase could reveal opportunities for the design of specific inhibitors that disrupt bacterial growth and survival, particularly in pathogens that rely on this pathway.

Future research should focus on a more comprehensive kinetic analysis of this enzyme from a broader range of organisms, including pathogens. High-resolution crystal structures of the enzyme from different species, in complex with substrates and inhibitors, would provide invaluable insights for structure-based drug design. Furthermore, exploring the regulation of the tagatose-6-phosphate pathway and the expression of this compound isomerase could uncover novel targets for therapeutic intervention.

References

- 1. Lactose and D-galactose metabolism in Staphylococcus aureus. II. Isomerization of D-galactose 6-phosphate to D-tagatose 6-phosphate by a specific D-galactose-6-phosphate isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound isomerase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. D-Galactose-6-phosphate isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of Galactose-6-Phosphate in the Pathophysiology of Galactosemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate metabolic landscape of galactosemia, with a specific focus on the emerging and yet incompletely understood role of galactose-6-phosphate. While the central pathogenic roles of galactose-1-phosphate and galactitol are well-established, this document explores the hypothetical involvement of this compound, providing a comprehensive overview of its potential formation, metabolic fate, and methods for its investigation. This guide is intended to serve as a resource for stimulating further research into the nuanced biochemical alterations that contribute to the long-term complications of galactosemia.

The Established Pathophysiology of Classic Galactosemia

Classic galactosemia is an autosomal recessive disorder caused by a profound deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT). GALT is a key enzyme in the Leloir pathway, the primary route for galactose metabolism. The inability to effectively convert galactose-1-phosphate to UDP-galactose leads to the accumulation of several toxic metabolites.

The Leloir Pathway and its Impairment in Galactosemia

The Leloir pathway facilitates the conversion of galactose into glucose-1-phosphate, which can then enter mainstream glucose metabolism.

In classic galactosemia, the deficiency in GALT activity leads to a significant accumulation of its substrate, galactose-1-phosphate.

The Role of Accumulated Metabolites

The primary drivers of pathology in classic galactosemia are the accumulation of galactose-1-phosphate and the products of alternative metabolic pathways.

| Metabolite | Normal Range (Erythrocytes) | Galactosemia (Untreated) | Pathophysiological Role |

| Galactose-1-Phosphate | < 1 mg/dL | > 10 mg/dL, can be as high as 120 mg/dL[1] | Cellular toxicity, phosphate trapping, inhibition of key enzymes (e.g., phosphoglucomutase, glucose-6-phosphatase)[2] |

| Galactitol | Not typically detected | Elevated in plasma and tissues | Osmotic stress leading to cataract formation and potential neurological damage[3][4] |

| Galactonate | Trace amounts | Elevated in urine | Potential contributor to oxidative stress |

Alternative Pathways of Galactose Metabolism

When the Leloir pathway is compromised, galactose is shunted into alternative metabolic routes, leading to the production of pathogenic metabolites.

The Hypothetical Role of this compound

While not considered a primary pathogenic metabolite in galactosemia, the potential for this compound formation and its downstream effects warrants investigation.

Potential Pathways for this compound Formation

Two primary enzymatic routes could theoretically lead to the formation of this compound in human cells, particularly under the high galactose concentrations seen in galactosemia.

-

Phosphorylation by Hexokinases: Human hexokinases I, II, and III have broad substrate specificity and can phosphorylate hexoses other than glucose, including mannose and fructose. While glucose is the preferred substrate, the high concentrations of galactose in galactosemia could potentially lead to its phosphorylation at the 6-position by these enzymes.

-

Isomerization by Phosphoglucomutase (PGM): Studies in yeast have suggested that PGM may be capable of converting galactose-1-phosphate to this compound. However, research on plant PGM did not show this activity, indicating that this catalytic function may be species-specific. The substrate specificity of human PGM isoforms for galactose-1-phosphate requires further elucidation.

Potential Metabolic Fate of this compound

In certain microorganisms, this compound is an intermediate in the tagatose-6-phosphate pathway. The existence and activity of this pathway in humans are currently unknown. If present, it could represent a route for metabolizing this compound.

Potential Toxicity of this compound

Direct evidence for the toxicity of this compound in human cells is scarce. One study indicated that it does not inhibit natural cell-mediated cytotoxicity. However, comprehensive studies on its potential to induce oxidative stress, endoplasmic reticulum stress, or inhibit key cellular enzymes in the context of galactosemia have not been reported.

Experimental Protocols for the Investigation of this compound

The primary challenge in studying the role of this compound in galactosemia is its accurate detection and quantification in biological samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the most promising approach for this.

Sample Preparation for Hexose Phosphate Analysis

A critical step for accurate quantification of intracellular metabolites like hexose phosphates is the quenching of metabolic activity and extraction of the analytes.

Protocol: Extraction of Hexose Phosphates from Cultured Cells

-

Cell Culture: Culture human fibroblasts or other relevant cell types under desired conditions (e.g., with and without high galactose concentrations).

-

Metabolic Quenching: Rapidly aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a pre-chilled extraction solution (e.g., 80% methanol) to the culture dish to quench metabolic activity.

-

Cell Lysis and Extraction: Scrape the cells in the extraction solution and transfer to a microcentrifuge tube. Vortex thoroughly and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation and metabolite extraction.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

-

Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the subsequent LC-MS/MS analysis (e.g., a mixture of water and acetonitrile).

LC-MS/MS for the Separation and Quantification of Hexose Phosphate Isomers

Due to the isomeric nature of hexose phosphates (e.g., glucose-6-phosphate, fructose-6-phosphate, this compound), chromatographic separation prior to mass spectrometric detection is essential.

Methodology: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to Tandem Mass Spectrometry (MS/MS)

-

Chromatographic Separation: HILIC is a suitable technique for separating polar compounds like sugar phosphates.

-

Column: A HILIC column (e.g., amide- or silica-based).

-

Mobile Phase: A gradient of a polar aprotic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or ammonium formate). The gradient is typically run from high organic to high aqueous to elute the polar analytes.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for sugar phosphates.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification. This involves monitoring a specific precursor-to-product ion transition for each analyte. For hexose phosphates, a common transition is m/z 259 -> m/z 97 (H2PO4-).

-

Internal Standards: The use of stable isotope-labeled internal standards (e.g., 13C-labeled hexose phosphates) is crucial for accurate quantification.

-

Table of MRM Transitions for Hexose Phosphates

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Hexose-6-Phosphate (e.g., Gal-6-P) | 259.02 | 96.96 (H2PO4-) |

| 13C6-Hexose-6-Phosphate (Internal Standard) | 265.04 | 96.96 (H2PO4-) |

Future Directions and Conclusion

The role of this compound in the pathophysiology of galactosemia remains an open area of investigation. While direct evidence of its accumulation and toxicity in humans is currently lacking, plausible biochemical pathways for its formation exist. The development and application of sensitive and specific analytical methods, such as LC-MS/MS, are paramount to addressing this knowledge gap.

Future research should focus on:

-

Quantitative analysis of this compound in erythrocytes and plasma from galactosemia patients under varying dietary conditions.

-

In vitro studies to determine the kinetic parameters of human hexokinase isoforms for galactose phosphorylation to this compound.

-

Investigation of the substrate specificity of human phosphoglucomutase isoforms for the conversion of galactose-1-phosphate to this compound.

-

Cell-based toxicity studies to assess the impact of this compound on cellular functions relevant to galactosemia pathology, such as mitochondrial function and oxidative stress.

Elucidating the potential role of this compound and other alternative metabolic pathways will provide a more complete understanding of the complex metabolic dysregulation in galactosemia and may unveil novel therapeutic targets for mitigating the long-term complications of this debilitating disease.

References

An In-depth Technical Guide to the Structural Analysis of Galactose-6-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactose-6-phosphate (Gal-6-P) is a key intermediate in carbohydrate metabolism, particularly in the Leloir pathway, which is the primary route for the conversion of galactose to glucose. As a phosphorylated hexose, its structural integrity and concentration are critical for normal cellular function. Dysregulation of its metabolism is associated with various metabolic disorders, making its accurate structural analysis and quantification essential for both basic research and the development of therapeutic interventions. This technical guide provides a comprehensive overview of the structural analysis of this compound, detailing its physicochemical properties, advanced analytical methodologies, and its role in metabolic pathways.

Physicochemical Properties of this compound

A foundational aspect of any structural analysis is the understanding of the molecule's basic chemical and physical properties. This data is crucial for the development of analytical methods and for interpreting experimental results.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃O₉P | [1] |

| Molecular Weight | 260.14 g/mol | [1] |

| Exact Mass | 260.02971899 Da | [1] |

| IUPAC Name | [(2R,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate | |

| XLogP3 | -4.5 | |

| Hydrogen Bond Donors | 6 | |

| Hydrogen Bond Acceptors | 9 | |

| Rotatable Bond Count | 3 | |

| Polar Surface Area | 165 Ų | |

| pKa (strongest acidic) | 1.34 | |

| pKa (strongest basic) | -3.2 |

Structural Elucidation Techniques

The structural analysis of this compound relies on a combination of sophisticated analytical techniques. Each method provides unique insights into the molecule's connectivity, stereochemistry, and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.

³¹P NMR Spectroscopy: This technique is highly specific for observing the phosphorus nucleus and is invaluable for studying phosphorylated metabolites.[2] In a typical proton-decoupled ³¹P NMR spectrum, this compound would exhibit a single sharp resonance.[3] The chemical shift of this peak is sensitive to the pH and the ionic strength of the solution but generally falls within the region of organic phosphate monoesters.[4][5][6]

Experimental Protocol: ³¹P NMR Analysis of this compound

-

Sample Preparation: Dissolve the purified this compound sample in D₂O to a concentration of 5-10 mM. Add a known concentration of an internal standard (e.g., methylene diphosphonic acid) for quantification if required. Adjust the pH to a physiological value (e.g., 7.4) using dilute NaOD or DCl.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tune the probe to the ³¹P frequency.

-

-

Data Acquisition:

-

Acquire a one-dimensional ³¹P spectrum with proton decoupling.

-

Typical acquisition parameters include:

-

Pulse angle: 30-45°

-

Relaxation delay: 5-10 seconds (to ensure full relaxation for quantitative analysis)

-

Number of scans: 128 or more, depending on the sample concentration.

-

-

-

Data Processing:

-

Apply a line broadening factor (e.g., 0.5-1 Hz) to improve the signal-to-noise ratio.

-

Fourier transform the free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to an external standard (e.g., 85% H₃PO₄ at 0 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a molecule. When coupled with fragmentation techniques (tandem MS or MS/MS), it can reveal structural details.

Liquid Chromatography-Mass Spectrometry (LC-MS): Due to the high polarity of this compound, its analysis by LC-MS often requires specialized chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pair reversed-phase chromatography for effective separation from other cellular metabolites.[7][8][9][10]

Tandem Mass Spectrometry (MS/MS): In negative ion mode, the deprotonated molecule [M-H]⁻ of this compound has an m/z of 259.02. Collision-induced dissociation (CID) of this precursor ion typically results in a characteristic fragmentation pattern. A common and prominent fragment ion observed for hexose phosphates is the phosphate group-related ion at m/z 79 ([PO₃]⁻).[11][12] Other fragments corresponding to the loss of water and cross-ring cleavages of the sugar moiety can also be observed, providing further structural information.

Experimental Protocol: LC-MS/MS Analysis of Hexose Phosphates [8][9]

-

Sample Preparation: Extract metabolites from biological samples using a cold solvent mixture (e.g., methanol/acetonitrile/water). Centrifuge to remove proteins and debris. Dry the supernatant and reconstitute in the initial mobile phase.

-

Chromatography:

-

Column: A HILIC column is commonly used for the separation of polar metabolites.

-

Mobile Phase A: Acetonitrile with a small amount of ammonium acetate or formate.

-

Mobile Phase B: Water with the same ammonium salt.

-

Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the polar analytes.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transition for Gal-6-P: Precursor ion (m/z 259.02) → Product ion (m/z 79.0).

-

-

Data Analysis: Integrate the peak areas of the MRM transitions and quantify using a calibration curve generated with authentic standards.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of a molecule in its crystalline state. To date, a dedicated crystal structure of isolated this compound has not been deposited in the public databases. However, crystal structures of enzymes in complex with this compound or its close isomers, such as glucose-6-phosphate isomerase, provide valuable insights into its conformation and interactions within a biological environment.[13][14][15] These studies reveal the hydrogen bonding patterns of the hydroxyl groups and the coordination of the phosphate moiety with amino acid residues in the active site.

Inferred Bond Lengths and Angles: Based on crystallographic data of D-galactose and various organophosphate compounds, the expected bond lengths and angles for this compound can be estimated.

| Bond/Angle Type | Expected Value (Å or °) |

| C-C (ring) | ~1.52 - 1.54 Å |

| C-O (ring) | ~1.43 - 1.45 Å |

| C-O (hydroxyl) | ~1.42 - 1.43 Å |

| P-O (ester) | ~1.60 Å |

| P=O | ~1.50 Å |

| O-P-O | ~105 - 115° |

Enzymatic Assays

Enzymatic assays offer a highly specific and sensitive method for the quantification of this compound. A common approach involves the use of a coupled enzyme system.

Experimental Protocol: Coupled Enzymatic Assay for this compound [16][17]

This protocol is adapted from the assay for glucose-6-phosphate and requires an initial isomerization step.

-

Principle:

-

This compound is first converted to glucose-6-phosphate by phosphoglucoisomerase.

-

Glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), with the concomitant reduction of NADP⁺ to NADPH.

-

The increase in NADPH is monitored spectrophotometrically at 340 nm.

-

-

Reagents:

-

Tris-HCl buffer (pH 7.8)

-

MgCl₂

-

NADP⁺

-

Phosphoglucoisomerase

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

This compound standards and samples

-

-

Procedure:

-

In a 96-well plate or cuvette, add the buffer, MgCl₂, NADP⁺, and phosphoglucoisomerase.

-

Add the this compound standard or sample and incubate for a short period to allow for the conversion to glucose-6-phosphate.

-

Initiate the reaction by adding G6PDH.

-

Monitor the increase in absorbance at 340 nm over time.

-

-

Calculation: The concentration of this compound is determined by comparing the rate of NADPH formation to a standard curve.

Metabolic Pathway Involvement: The Leloir Pathway

This compound is a central molecule in the Leloir pathway, which facilitates the conversion of galactose into glucose-1-phosphate, and subsequently glucose-6-phosphate, for entry into glycolysis. Understanding this pathway is crucial for contextualizing the structural and functional significance of this compound.

References

- 1. D-hexose 6-phosphate | C6H11O9P-2 | CID 4459709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 4. researchgate.net [researchgate.net]

- 5. 31P [nmr.chem.ucsb.edu]

- 6. trilinkbiotech.com [trilinkbiotech.com]

- 7. Quantification of Low-Abundant Phosphorylated Carbohydrates Using HILIC-QqQ-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Resolving Hexose-Phosphates by LC-MS Leads to New Insights in PGM1-CDG Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. sciex.com [sciex.com]

- 12. researchgate.net [researchgate.net]

- 13. The crystal structure of glucose-6-phosphate isomerase from Leishmania mexicana reveals novel active site features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. royalsocietypublishing.org [royalsocietypublishing.org]

- 15. m.youtube.com [m.youtube.com]

- 16. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The Central Role of Galactose-6-Phosphate in Microbial Carbohydrate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactose, a C-4 epimer of glucose, is a crucial monosaccharide in microbial metabolism, often derived from the disaccharide lactose found in dairy environments or from plant-based sources. Microorganisms have evolved two primary pathways for galactose catabolism: the classical Leloir pathway and the Tagatose-6-phosphate (T6P) pathway. This technical guide provides an in-depth exploration of the T6P pathway, with a central focus on the pivotal intermediate, galactose-6-phosphate. This pathway is particularly prominent in many Gram-positive bacteria, including commensals and pathogens of significant clinical and industrial relevance such as Staphylococcus aureus and Lactococcus lactis. A thorough understanding of this metabolic route is essential for researchers in microbiology, drug development professionals targeting bacterial metabolism, and scientists in the food and biotechnology industries.

The Tagatose-6-Phosphate Pathway: An Overview

The Tagatose-6-phosphate pathway is a key route for the metabolism of galactose and the galactose moiety of lactose in numerous bacteria. The pathway is initiated by the transport and phosphorylation of galactose by the phosphoenolpyruvate:sugar phosphotransferase system (PTS), which directly yields this compound. This initial phosphorylation is a key distinction from the Leloir pathway, which involves the phosphorylation of intracellular galactose at the C-1 position. Once formed, this compound is channeled through a series of enzymatic reactions that ultimately convert it into intermediates of glycolysis.

Core Enzymatic Steps

The catabolism of this compound to glycolytic intermediates proceeds through three key enzymatic reactions:

-

Isomerization: this compound is isomerized to tagatose-6-phosphate by the enzyme This compound isomerase (LacA/B).

-

Phosphorylation: Tagatose-6-phosphate is then phosphorylated to tagatose-1,6-bisphosphate by tagatose-6-phosphate kinase (LacC), a reaction that consumes one molecule of ATP.

-

Aldol Cleavage: Finally, tagatose-1,6-bisphosphate aldolase (LacD) cleaves tagatose-1,6-bisphosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP).

These two products, DHAP and GAP, are central intermediates in glycolysis and can be further metabolized to generate energy and biomass.

Metabolic Pathways of Galactose Utilization

Microorganisms primarily utilize two distinct pathways for galactose metabolism. The prevalence of each pathway varies between species.

Tagatose-6-Phosphate Pathway